Product packaging for 4-Hydroxy-8-methoxycinnoline(Cat. No.:CAS No. 90417-27-9)

4-Hydroxy-8-methoxycinnoline

Cat. No.: B184827
CAS No.: 90417-27-9
M. Wt: 176.17 g/mol
InChI Key: VCZBHAXHTXDOHL-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxycinnoline is a high-purity chemical compound provided as a research standard. Cinnoline derivatives are an important class of nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide range of potential pharmacological activities[CITATION:2]. These scaffolds are known to be isosteres of quinoline and isoquinoline, making them valuable building blocks in drug discovery[CITATION:2]. Researchers utilize such cinnoline-based compounds in various applications, including as reference standards in analytical studies, as intermediates in organic synthesis, and for screening in biological assays to develop new therapeutic agents. The specific mechanism of action, research value, and applications for this particular derivative are areas of active investigation. Handle with care. This product is intended for research purposes in a laboratory setting only and is not meant for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B184827 4-Hydroxy-8-methoxycinnoline CAS No. 90417-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZBHAXHTXDOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356981
Record name 4-Hydroxy-8-methoxycinnoline
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-27-9, 1204652-84-5
Record name 8-Methoxy-4-cinnolinol
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Record name 8-Methoxy-4(1H)-cinnolinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxy-8-methoxycinnoline
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Record name 8-METHOXY-4-CINNOLINOL
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Synthetic Methodologies and Reaction Pathways for Cinnoline Derivatives, Emphasizing Oxygenated Analogues

Classical and Contemporary Approaches to Cinnoline (B1195905) Ring System Construction

The fundamental construction of the cinnoline nucleus has been achieved through several reliable methods, each with its own set of advantages and limitations. These methods primarily involve the formation of the pyridazine (B1198779) ring fused to a benzene (B151609) core.

The use of arenediazonium salts as precursors is one of the most established and historically significant routes to the cinnoline ring system. innovativejournal.inresearchgate.net This class of reactions includes the first-ever synthesis of a cinnoline by Richter. ijariit.cominnovativejournal.ininnovativejournal.in Key methods in this category include:

The Richter Synthesis: This reaction involves the diazotization of an ortho-aminophenylpropionic acid, which then undergoes intramolecular cyclization to form a cinnolin-4-one derivative. ijariit.cominnovativejournal.in

The Widman-Stoermer Synthesis: This method produces cinnolines with substituents at the 4-position by diazotizing ortho-vinylanilines. researchgate.net The reaction proceeds through the cyclization of the diazonium cation onto the double bond of the vinyl substituent. researchgate.net It is noted for giving nearly quantitative yields at room temperature, though it requires a substituent on the α-carbon of the vinyl group. researchgate.net

The Borsche–Herbert Synthesis: Widely utilized for preparing 4-hydroxycinnolines, this reaction involves the diazotization of ortho-aminoacetophenones followed by cyclization of the resulting arenediazonium salt. ijariit.cominnovativejournal.in This method is versatile, allowing for a wide range of substituents on the ring and typically providing high yields of 70-90%. innovativejournal.in Diazotization is commonly carried out with sodium nitrite (B80452) in acids like hydrochloric, sulfuric, or formic acid. innovativejournal.in

A notable application of Richter-type cyclization involves the reaction of o-(alka-1,3-diynyl)arenediazonium salts, which can lead to 3-alkynyl-4-halocinnolines or 3-alkynyl-4-hydroxycinnolines. researchgate.net For instance, HBr-induced cleavage of o-(trimethylsilylbuta-1,3-diynyl)phenyltriazene, followed by a Richter-type cyclization of the arenediazonium salt, yields 4-bromo-3-(trimethylsilylethynyl)cinnoline. spbu.ru

Arylhydrazones and arylhydrazines serve as highly versatile precursors for cinnoline synthesis, allowing for the introduction of a wide variety of substituents at different positions of the ring. innovativejournal.inresearchgate.net The cyclization typically occurs through an attack of an amino group on a multiple bond (C=C, C=O, or C=N). innovativejournal.in

One classical example is the Neber-Bossel method for synthesizing 3-hydroxycinnolines, where the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction of the diazonium salt yields a hydrazine (B178648) that cyclizes upon heating in hydrochloric acid. innovativejournal.ininnovativejournal.in

A more direct approach involves the intramolecular Friedel-Crafts alkylation of arylhydrazones derived from α-halocarbonyl compounds. tsijournals.com For example, the phenylhydrazone of phenacyl bromide can be cyclized in carbon disulfide to yield 3-phenyl-1,4-dihydrocinnoline. tsijournals.com This method was extended to substituted phenylhydrazones to create derivatives like 3-phenyl-6-methoxy-1,4-dihydrocinnoline and 3-phenyl-8-chloro-1,4-dihydrocinnoline. tsijournals.com

In some cases, the cyclization of hydrazones can be promoted by a base, as seen with hydrazones derived from ortho-trifluoromethylarylhydrazines, which form a pyridazine ring upon treatment with a base like sodium bis(trimethylsilyl)amide (NaHMDS). ijariit.cominnovativejournal.in

Modern synthetic chemistry has introduced sophisticated tandem, or cascade, reactions that allow for the efficient, often one-pot, construction of the cinnoline framework. These reactions frequently employ transition metal catalysts to facilitate sequential bond formations.

Copper-Catalyzed Tandem Annulation: An efficient synthesis of cinnolines has been developed using a tandem copper-catalyzed annulation. This method departs from classical diazotization routes and utilizes a simple hydrazide nucleophile. wiley.com

Rhodium and Iridium-Catalyzed Reactions: Rhodium-catalyzed redox-neutral annulation between diazo and azo compounds provides a pathway to cinnolines under mild conditions. nih.gov Similarly, iridium(III) has been used to catalyze the cascade annulation of pyrazolones and sulfoxonium ylides to access pyrazolo[1,2-α]cinnoline derivatives. acs.org

Catalyst-Free Cascade Annulation: A simple and direct method for synthesizing cinnolines involves the reaction of readily available enaminones with aryl diazonium tetrafluoroboronates. acs.org This reaction proceeds efficiently by heating in dimethyl sulfoxide (B87167) (DMSO) without the need for any catalyst or additive. acs.org

Ultrasound and Microwave-Assisted Synthesis: Sustainable platforms like ultrasound and microwave irradiation have been used to drive the tandem one-pot synthesis of 2-arylcinnolin-6-one derivatives from arylhydrazonopropanals and acetoacetanilides. rsc.org These methods often lead to reduced reaction times and improved yields. rsc.org

Table 1: Comparison of Selected Tandem Reactions for Cinnoline Synthesis

Reaction TypeCatalyst/ConditionsPrecursorsKey FeaturesReference
Copper-Catalyzed AnnulationCopper catalyst2-(2-haloalkenyl)aryl halides, HydrazideFlexible route, avoids diazotization chemistry. wiley.com
Rhodium-Catalyzed AnnulationRhodium catalystDiazo compounds, Azo compoundsRedox-neutral, occurs under mild conditions. nih.gov
Catalyst-Free CascadeDMSO, HeatEnaminones, Aryl diazonium tetrafluoroboronatesOperationally simple, avoids metal catalysts. acs.org
Iridium-Catalyzed AnnulationIridium(III) catalystPyrazolones, Sulfoxonium ylidesForms fused pyrazolo[1,2-α]cinnoline systems. acs.org

Strategies Utilizing Arylhydrazones and Arylhydrazines as Synthetic Precursors

Targeted Synthesis of Hydroxylated and Methoxylated Cinnolines

The introduction of oxygen-containing functional groups, such as hydroxyl and methoxyl groups, onto the cinnoline ring is of significant interest as these substituents can modulate the compound's chemical and biological properties.

4-Hydroxycinnolines, which exist in tautomeric equilibrium with cinnolin-4-ones, are a particularly important subclass. Their synthesis can be achieved through several pathways.

Direct Synthesis: The most prominent direct route is the Borsche-Herbert reaction , which involves the cyclization of diazotized o-aminoaryl ketones. innovativejournal.in This reaction is highly effective, with yields often ranging from 70-90%. innovativejournal.in Another direct approach is the cyclization of mesoxalyl chloride phenylhydrazones, which yields substituted 4-hydroxycinnoline-3-carboxylic acids. rsc.org

Indirect Synthesis: Indirect methods often involve the synthesis of a substituted cinnoline followed by functional group manipulation.

Hydrolysis of 4-Halocinnolines: 4-Halocinnolines can serve as precursors to 4-hydroxycinnolines. For example, 3-alkynyl-4-chlorocinnolines can undergo solvolysis in methanol (B129727) to produce 4-methoxycinnolines, which can then be hydrolyzed to the corresponding 4-hydroxycinnoline (which may cyclize further). researchgate.net

Alkylation of 4-Hydroxycinnolines: Existing 4-hydroxycinnolines can be alkylated to produce N-substituted derivatives. nih.govnih.gov For instance, alkylation with methyl bromopropionate or benzyl (B1604629) bromide has been described to prepare N1- and N2-substituted 4-oxocinnolines. nih.govnih.gov

Table 2: Synthetic Routes to 4-Hydroxycinnolines

MethodStarting MaterialKey TransformationTypical YieldReference
Borsche-Herbert Reactiono-AminoacetophenoneDiazotization and cyclization70-90% innovativejournal.in
From Mesoxalyl Chloride PhenylhydrazoneMesoxalyl chloride phenylhydrazoneCyclizationNot specified rsc.org
From 4-Halocinnoline3-Alkynyl-4-chlorocinnolineSolvolysis and hydrolysisNot specified researchgate.net

The regioselective synthesis of cinnolines with substituents at specific positions, such as an 8-methoxy group, requires careful selection of starting materials and reaction conditions. While direct synthesis of 4-hydroxy-8-methoxycinnoline is not explicitly detailed in the surveyed literature, the principles of cinnoline synthesis allow for a clear synthetic strategy.

The most logical approach involves starting with a precursor that already contains the desired methoxy (B1213986) group at the correct position relative to the groups that will form the new heterocyclic ring. For an 8-methoxycinnoline, the synthesis would begin with a 2-amino-3-methoxyphenyl derivative.

A plausible synthetic pathway, based on the Borsche-Herbert reaction, would be:

Start with 2-amino-3-methoxyacetophenone .

Perform a diazotization reaction using sodium nitrite in an acidic medium.

The resulting arenediazonium salt would then undergo intramolecular cyclization, with the diazonium group being attacked by the enol or enolate of the acetyl group.

This cyclization would directly yield 8-methoxy-4-hydroxycinnoline .

This strategy ensures the methoxy group is placed at the C8 position with high regioselectivity, as its position is fixed in the starting aniline (B41778) derivative. While methylation of some 8-methoxycinnolines has been studied, these studies focus on reactivity (e.g., forming 2-methiodides) rather than de novo synthesis. researchgate.net Analogous syntheses, such as the preparation of 3-phenyl-8-chloro-1,4-dihydrocinnoline from o-chlorophenylhydrazine, support the principle of using pre-substituted precursors to control the final substitution pattern. tsijournals.com

Functional Group Transformations and Derivatization at C-4 and C-8 Positions

The reactivity of this compound is largely dictated by the interplay of the hydroxyl and methoxy functional groups at the C-4 and C-8 positions, respectively. These sites offer versatile handles for structural modification and derivatization.

A key characteristic of the 4-hydroxy group is its existence in a tautomeric equilibrium with its keto form, 8-methoxycinnolin-4(1H)-one. This equilibrium influences its reactivity, particularly in alkylation and acylation reactions.

Transformations at the C-4 Position:

The hydroxyl group at the C-4 position is a versatile point for derivatization. Common transformations include conversion to a halo-group, etherification, and esterification.

Halogenation: The hydroxyl group can be converted into a more reactive leaving group, typically a chloro group, to facilitate nucleophilic substitution. This transformation is often achieved using standard chlorinating agents. For instance, treating a 4-hydroxycinnoline derivative with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can yield the corresponding 4-chlorocinnoline (B183215). acs.org This 4-chloro intermediate is highly susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. acs.orgmdpi.com

Nucleophilic Substitution of 4-Chlorocinnoline: The 4-chlorocinnoline intermediate serves as a key platform for diversification. It readily reacts with various nucleophiles, such as the sodio-derivatives of phenylacetonitriles, to form new carbon-carbon bonds at the C-4 position. acs.org It also undergoes reactions with amines and hydrazines to yield 4-amino and 4-hydrazino derivatives, respectively. mdpi.com

O-Alkylation and Esterification: The hydroxyl group can be directly alkylated or acylated to form ethers and esters. O-alkylation can be performed with alkyl halides. google.com To ensure regioselectivity and favor O-alkylation over N-alkylation of the pyridazinone tautomer, specific conditions, such as the use of silver salts (e.g., Ag₂CO₃), can be employed. Esterification can be achieved by reacting the hydroxyl group with carboxylic acids or their derivatives, which can introduce a variety of ester moieties. google.comsmolecule.comevitachem.com

Table 1: Representative Functional Group Transformations at the C-4 Position

Starting Material Reagent(s) Product Transformation Type
4-Hydroxycinnoline POCl₃ or SOCl₂ 4-Chlorocinnoline Halogenation
4-Chlorocinnoline Phenylacetonitrile, NaNH₂ α-(4-Cinnolyl)phenylacetonitrile Nucleophilic Substitution
4-Chlorocinnoline Hydrazine 4-Hydrazinocinnoline Nucleophilic Substitution
4-Hydroxycinnoline Alkyl Halide 4-Alkoxycinnoline O-Alkylation / Etherification

Transformations at the C-8 Position:

The methoxy group at the C-8 position is generally more stable than the C-4 hydroxyl group, but it can also be transformed, most commonly via demethylation.

Demethylation: The C-8 methoxy group can be cleaved to yield the corresponding 8-hydroxycinnoline derivative. This transformation is a critical step for further functionalization at this position. Common reagents for the demethylation of aryl methyl ethers include strong acids like hydrogen bromide (HBr). More selective methods have also been developed, using reagents like lithium chloride with p-toluenesulfonic acid, which can chemoselectively cleave heteroaryl methyl ethers in the presence of other aryl methyl ethers. researchgate.net Thiolate-mediated methods, using reagents such as long-chain thiols with a base, also provide a practical route for demethylation. nih.gov

The resulting 8-hydroxy group can then undergo reactions similar to the C-4 hydroxyl, such as etherification or conversion to a leaving group for coupling reactions.

Advanced Synthetic Techniques for Cinnoline Diversity-Oriented Synthesis

To accelerate the discovery of novel cinnoline-based compounds, modern synthetic chemistry has focused on diversity-oriented synthesis. Advanced techniques like C-H functionalization and metal-catalyzed cross-coupling reactions have become powerful tools for modifying the cinnoline core.

C-H Functionalization Strategies in Cinnoline Chemistry

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for elaborating complex molecules, and the cinnoline scaffold is no exception. researchgate.net These methods avoid the need for pre-functionalized starting materials, such as halo- or organometallic cinnolines. Transition-metal catalysis, particularly with rhodium (Rh) and palladium (Pd), has been instrumental in this area. researchgate.netacs.org

These reactions often rely on a directing group (DG) within the substrate to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity. nih.gov For example, Rh(III)-catalyzed C-H activation and annulation of N-aryl cyclic hydrazides with alkynes or diazo compounds provides rapid access to complex fused polycyclic systems containing the cinnoline motif, such as indazolo[1,2-a]cinnolines and pyrazolo[1,2-a]cinnolines. researchgate.netthieme-connect.com

In one approach, a rhodium catalyst facilitates the oxidative coupling of N-aryl-1H-pyrazol-5(4H)-ones with internal alkynes, where the pyrazolone (B3327878) moiety acts as an intrinsic directing group, leading to the efficient synthesis of pyrazolo[1,2-a]cinnoline complexes under mild conditions. Similarly, palladium catalysts have been used for dual C-H activation cascades to construct benzo[c]pyrazolo[1,2-a]cinnoline derivatives from pyrazolones and aryl iodides. acs.org

Application of Metal-Catalyzed Coupling Reactions for Cinnoline Modification

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been widely applied to the modification of the cinnoline ring system. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium.

To utilize these methods, a cinnoline derivative must first be halogenated, often at the C-4 position by converting the hydroxyl group to a chloro or bromo group as described previously. This halocinnoline can then participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with an organic halide. It is a robust method for forming carbon-carbon bonds and has been used to introduce aryl and heteroaryl substituents onto the cinnoline core. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. It is a reliable method for installing alkynyl groups, which can serve as handles for further transformations. The reaction of halo-cinnolines with terminal alkynes, catalyzed by palladium and copper, yields alkynylcinnoline derivatives.

Table 2: Examples of Metal-Catalyzed Reactions for Cinnoline Modification

Reaction Name Substrates Catalyst System Product Type
C-H Annulation N-Aryl Indazolone + Alkyne [RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂ Indazolo[1,2-a]cinnoline
C-H Arylation/Annulation Pyrazolone + Aryl Iodide Pd(OAc)₂ Benzo[c]pyrazolo[1,2-a]cinnoline
Suzuki-Miyaura Coupling 4-Chlorocinnoline + Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) 4-Arylcinnoline

These advanced synthetic techniques provide powerful and flexible platforms for the synthesis and diversification of cinnoline derivatives, enabling the creation of extensive libraries of compounds for screening in drug discovery and materials science applications.

Mechanistic Investigations and Computational Studies of Cinnoline Reactivity and Structure

Reaction Mechanism Elucidation in Cinnoline (B1195905) Ring-Forming Processes

Several classical methods are employed for cinnoline ring formation:

The Richter Cinnoline Synthesis: This was the first method used to create the cinnoline ring system. wikipedia.org The reaction typically begins with the diazotization of an o-aminoarylpropiolic acid. The resulting diazonium salt then undergoes an intramolecular cyclization. wikipedia.orgdrugfuture.com This process is particularly relevant as it directly yields 4-hydroxycinnoline derivatives, often with a carboxylic acid group at the 3-position which can later be removed. wikipedia.orginnovativejournal.in The thermal cyclization of 2-alkynylbenzenediazonium salts is a modern variation of this reaction. researchgate.net

The Widman-Stoermer Synthesis: This is one of the most versatile and widely used methods for preparing 3- and 3,4-substituted cinnolines. innovativejournal.inthieme-connect.de The process involves the diazotization of an α-vinyl-aniline with reagents like sodium nitrite (B80452) in acid. wikipedia.orgdrugfuture.com The intermediate diazonium salt then cyclizes, typically at room temperature, to form the cinnoline ring. drugfuture.comcolab.ws

The Borsche-Lange Synthesis: This method is highly effective for producing 4-hydroxycinnolines. innovativejournal.in The synthesis starts with the diazotization of an o-aminoacetophenone derivative. The subsequent intramolecular cyclization of the diazonium salt yields the 4-hydroxycinnoline structure. mdpi.com Given its utility in forming 4-hydroxy derivatives, this pathway is a theoretically sound approach for the synthesis of compounds like 4-Hydroxy-8-methoxycinnoline, provided a suitable 2-amino-3-methoxy-acetophenone precursor is used. innovativejournal.in

Each of these methods relies on the formation of a diazonium salt from a strategically substituted aniline (B41778) precursor, which then acts as an internal electrophile, attacking a nucleophilic carbon position to close the pyridazine (B1198779) ring and form the bicyclic cinnoline system.

Quantitative Structure Analysis through Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of cinnoline derivatives. NMR and UV-Vis spectroscopy, in particular, provide detailed information about the electronic environment and bonding within these molecules.

While the specific NMR spectrum for this compound is not available in public databases, its expected chemical shifts can be predicted based on the known effects of its functional groups and data from analogous structures. oregonstate.edupdx.edu The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. libretexts.orglibretexts.org

In a hypothetical ¹H NMR spectrum of this compound, the aromatic protons on the benzo-ring (H-5, H-6, H-7) would appear in the typical aromatic region (δ 7.0-9.0 ppm). oregonstate.edu The electron-donating methoxy (B1213986) group at C-8 would cause an upfield shift (lower ppm) for adjacent protons compared to the unsubstituted parent cinnoline. The single proton on the pyridazine ring (H-3) would also have a characteristic downfield shift. colab.ws The hydroxyl proton at C-4 would likely appear as a broad signal with a variable chemical shift, depending on solvent and concentration. oregonstate.edu

In the ¹³C NMR spectrum, carbons bonded to electronegative oxygen atoms would be significantly deshielded, appearing far downfield. libretexts.orgweebly.com Therefore, C-4 (bearing the -OH group) and C-8 (bearing the -OCH₃ group) would have the largest chemical shifts among the ring carbons. The carbon of the methoxy group itself (-OCH₃) would be found in the typical range for ether carbons (δ 50-90 ppm). libretexts.org

Table 1. Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Cinnoline Analogues. oregonstate.edulibretexts.orglibretexts.orgweebly.com
GroupTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 9.5110 - 150
C-OH (Phenolic)4.0 - 12.0 (often broad)-
-OCH3.5 - 4.050 - 65
C-OH (Aromatic)-150 - 170
C-OCH₃ (Aromatic)-150 - 165
Carbonyl C=O-170 - 210

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions for aromatic heterocycles like cinnoline. researchgate.net The positions (λmax) and intensities of the absorption bands are sensitive to the molecular structure, particularly the presence of substituents and the polarity of the solvent. ijcce.ac.ir

For the parent cinnoline, absorption bands are observed corresponding to these transitions. The introduction of substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups, which are strong auxochromes, is known to cause a bathochromic shift (a shift to longer wavelengths) and often an increase in absorption intensity. This is due to the extension of the conjugated π-system through the lone pair electrons on the oxygen atoms. Studies on 8-hydroxyquinoline (B1678124), a close structural analog, show distinct absorption peaks that are sensitive to the chemical environment. researchgate.net The spectra of 8-hydroxy- and 8-methoxy-cinnoline have been measured and compared, confirming the influence of these substituents on the electronic structure.

Changes in solvent polarity can also shift the absorption maxima, a phenomenon known as solvatochromism. ijcce.ac.ir This effect can provide further insight into the nature of the electronic transitions.

Table 2. Illustrative UV-Vis Absorption Maxima (λmax) for Cinnoline Analogues.
CompoundSolventλmax (nm)Transition Type (Probable)
8-HydroxyquinolineMethanol (B129727)289, 348π→π researchgate.net
Tris(8-hydroxyquinoline) aluminum (Alq3)-~520Emission Peak semanticscholar.org
Quinoxaline-234, 308π→π and n→π* researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Cinnoline Derivatives

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding and predicting the structure, reactivity, and electronic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) allow for detailed analysis of molecular orbitals and electron distribution. ijastems.orgsphinxsai.comtandfonline.com

At the heart of computational analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and stability of the molecule. ajchem-a.com A smaller gap generally implies higher reactivity. ajchem-a.com

Table 3. Calculated Electronic Properties of Substituted Cinnolines (Gas Phase, HF/6-311G(d,p) level). researchgate.net
Compound (4-Substituted Cinnoline)E-HOMO (eV)E-LUMO (eV)Energy Gap ΔE (eV)Dipole Moment (Debye)
Cinnoline (H)-9.52-0.908.624.25
4-Hydroxycinnoline (OH)-9.17-0.798.383.73
4-Methylcinnoline (Me)-9.15-0.808.354.58
4-Chlorocinnoline (B183215) (Cl)-9.51-1.408.111.83
4-Nitrocinnoline (NO₂)-10.27-2.287.994.02

Building on molecular orbital calculations, predictive models can forecast the chemical behavior of cinnoline derivatives. The stability of a molecule is inversely related to its reactivity; a larger HOMO-LUMO gap suggests greater kinetic stability. ajchem-a.com Therefore, by calculating this gap for various derivatives, their relative stabilities can be predicted.

Reactivity, including the regioselectivity of reactions like electrophilic substitution, can also be modeled. Computational methods can determine the most likely sites for chemical attack by analyzing parameters derived from electron density, such as Fukui functions, which identify the most electrophilic and nucleophilic centers in a molecule. sphinxsai.com Models have been developed that can successfully predict the outcome of aromatic substitution reactions on heterocyclic systems by identifying the carbon atoms with the lowest free energies of protonation.

Furthermore, quantitative structure-activity relationship (QSAR) models are used in medicinal chemistry to predict the biological activities of a series of compounds based on their structural and electronic features. researchgate.net While outside the scope of this chemical analysis, these models demonstrate the broad predictive power of computational chemistry in the study of cinnoline derivatives.

Structure Activity Relationship Sar Elucidation and Rational Design of 4 Hydroxy 8 Methoxycinnoline Analogues

Fundamental Principles of Structure-Activity Relationships in Heterocyclic Compounds

Heterocyclic compounds, characterized by a ring structure containing at least one heteroatom, are fundamental scaffolds in medicinal chemistry due to their diverse chemical properties and broad range of pharmacological activities. rroij.comijrpr.com The principles of SAR in these compounds are based on understanding how modifications to the heterocyclic core and its substituents influence biological activity. rroij.comnumberanalytics.com Key factors include the nature of the heteroatoms, the size of the ring, and the substitution pattern. numberanalytics.com These elements dictate the compound's electronic and steric properties, which in turn affect its interactions with biological targets like enzymes and receptors. rroij.comijrpr.com

SAR studies involve analyzing the relationship between a compound's structure and its biological activity to identify crucial structural features for potency and selectivity. numberanalytics.com This iterative process of synthesizing and testing derivatives guides the rational design of new analogues with improved therapeutic profiles. rroij.com

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of cinnoline (B1195905) derivatives is significantly influenced by the nature and position of substituents on the core ring structure. mdpi.com Systematic exploration of these effects is a cornerstone of developing new and more effective therapeutic agents.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are common substituents in bioactive compounds and can significantly influence their pharmacological properties. nih.govmdpi.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. mdpi.com Methoxy groups, while also capable of hydrogen bonding, primarily influence a molecule's lipophilicity and electronic properties. nih.gov

In the context of cinnoline derivatives, the presence of these groups can have varied effects. For instance, some studies have shown that cinnolines with electron-donating groups like hydroxyl and methoxy at the phenyl moiety exhibit high anti-inflammatory activity. nih.govmdpi.com Conversely, the replacement of a methylenedioxy group with methoxy or hydroxy groups on certain dibenzo[c,h]cinnolines led to a significant loss of topoisomerase 1-targeting activity. nih.gov This highlights the nuanced and context-dependent role of these functional groups in modulating bioactivity.

The position of substituents on the cinnoline ring system is a critical determinant of the pharmacological profile of its derivatives. mdpi.com Even minor changes in the location of a functional group can lead to significant alterations in biological activity. For example, studies on 6-hydroxycinnoline derivatives have demonstrated their potential as antifungal agents. mdpi.com

The influence of substituent position extends to various therapeutic areas. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, contour maps from 3D-QSAR models indicated that bulky substitutions are favored at the R1 and R3 positions of the cinnoline ring. nih.gov Similarly, research on 8-aminoquinoline (B160924) antimalarials, which share a related heterocyclic core, has shown that the placement of substituents on the quinoline (B57606) nucleus significantly impacts their activity. who.int These findings underscore the importance of regiochemistry in the design of cinnoline-based drugs.

The electronic and steric properties of substituents play a pivotal role in defining the structure-activity relationships of heterocyclic compounds. mdpi.comresearchgate.net Electronic effects, such as the electron-donating or electron-withdrawing nature of a group, can influence a molecule's reactivity and its ability to interact with biological targets. mdpi.com Steric factors, which relate to the size and shape of substituents, can affect how a molecule fits into a binding site. mdpi.comacs.org

In the study of cinnoline derivatives, both electronic and steric effects have been shown to be important. For example, research on pyrazolo[4,3-c]cinnoline derivatives revealed that compounds with electron-donating groups on the benzoyl ring had higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov Another study on N-arylpiperazine compounds found that electronic properties were slightly more important for antimicrobial efficacy than steric or lipophilic properties. mdpi.com The quantification of these effects is crucial for making accurate predictions about the reactive behavior of these compounds. researchgate.net

Influence of Substituent Position on Pharmacological Profiles

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. frontiersin.orgutripoli.edu.ly This method is instrumental in understanding the interactions between a ligand, like a 4-Hydroxy-8-methoxycinnoline analogue, and its biological target at the molecular level. nih.govresearchgate.net By visualizing these interactions, researchers can gain insights into the key binding modes and functional groups responsible for the observed biological activity. utripoli.edu.ly

For cinnoline derivatives, molecular docking studies have been employed to elucidate their mechanism of action against various targets. For instance, in the development of human neutrophil elastase (HNE) inhibitors, docking studies revealed two distinct binding modes for cinnoline derivatives, depending on their substitution pattern. nih.govtandfonline.com Some compounds with a cinnolin-4(1H)-one scaffold were attacked by the Ser195 hydroxyl group of HNE, while others with an ester function at C-4 showed this position to be the point of attack. nih.govtandfonline.com Similarly, docking studies of cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors have provided valuable clues for designing novel and potent inhibitors. nih.gov

Table 1: Examples of Molecular Docking Studies on Cinnoline Derivatives

Derivative ClassTarget EnzymeKey Interactions ObservedReference
Cinnolin-4(1H)-one derivativesHuman Neutrophil Elastase (HNE)Interaction with Ser195 at the amido moiety. nih.govtandfonline.com
Cinnoline derivatives with C-4 esterHuman Neutrophil Elastase (HNE)C-4 ester as the point of attack by Ser195. nih.govtandfonline.com
Cinnoline analoguesBruton's Tyrosine Kinase (BTK)Provided clues for rational design of new inhibitors. nih.gov
4-Hydroxy Pd-C-Ⅲ derivativesα-glucosidase and PTP1BBinding to active sites of both enzymes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comwikipedia.org These models are powerful tools in predictive biology, allowing researchers to estimate the activity of novel or untested compounds based on their molecular descriptors. jocpr.comnih.gov QSAR models can be 2D, considering topological features, or 3D, which also incorporates the spatial arrangement of atoms. nih.gov

In the context of cinnoline derivatives, QSAR studies have been successfully applied to predict their biological activities. For example, 2D-QSAR and 3D-QSAR analyses were performed on a series of 81 cinnoline derivatives with PDE10A inhibitory activity. nih.gov The resulting models demonstrated good predictive ability and highlighted the importance of certain structural features for activity. nih.gov Similarly, a 3D-QSAR study on 115 cinnoline analogues as BTK inhibitors yielded models with high predictive value, and the corresponding contour maps provided insights for designing more potent compounds. nih.gov These studies showcase the utility of QSAR in the rational design and optimization of cinnoline-based therapeutic agents. nih.govnih.gov

Preclinical Pharmacological and Biological Investigations of Cinnoline Derivatives

Assessment of Antimicrobial Activity in In Vitro and In Vivo Preclinical Models

A thorough search of scientific literature did not yield any studies reporting the assessment of in vitro or in vivo antimicrobial activity specifically for 4-Hydroxy-8-methoxycinnoline. While other cinnoline (B1195905) derivatives have been noted for antibacterial properties, no data regarding the minimum inhibitory concentrations (MIC), zone of inhibition, or efficacy in animal models for this specific compound are available. thieme-connect.de

Evaluation of Anticancer and Antiproliferative Efficacy in Preclinical Studies

There are no specific preclinical studies on the anticancer and antiproliferative efficacy of this compound found in the reviewed literature. Investigations into related cinnoline structures have shown potential cytotoxic effects against cancer cell lines, but these findings cannot be directly attributed to this compound. No data from in vitro cell line assays (such as IC₅₀ values) or in vivo tumor models for this compound have been published.

Anti-inflammatory and Immunomodulatory Effects in Preclinical Models

No published research detailing the anti-inflammatory or immunomodulatory effects of this compound in preclinical models was identified. Studies on related heterocyclic compounds have explored these activities, but specific data on cytokine modulation, effects on inflammatory pathways, or efficacy in animal models of inflammation for this compound are absent from the scientific record.

Other Reported Preclinical Biological Activities

A comprehensive literature search did not reveal any specific reports on other preclinical biological activities for this compound, including antiviral, antitubercular, antimalarial, sedative, antithrombocytic, or anxiolytic effects. The broader cinnoline class has been explored for a wide range of pharmacological actions, but these have not been specifically investigated or reported for the 4-hydroxy-8-methoxy substituted variant. thieme-connect.de

Investigation of Molecular and Cellular Mechanisms of Action in Preclinical Contexts

Due to the absence of primary biological activity studies, there is consequently no research available on the molecular and cellular mechanisms of action for this compound.

No data from enzyme inhibition assays or receptor binding studies for this compound are available in the scientific literature. Therefore, its inhibitory constants (e.g., IC₅₀, Kᵢ) against any specific molecular targets have not been determined.

There are no published studies on the modulation of cellular pathways or the identification of specific molecular targets for this compound. Research into its effects on signaling cascades, gene expression, or downstream cellular events has not been reported.

Metal Chelation as a Mechanism of Action

The ability of certain organic molecules to bind metal ions, a process known as chelation, is a significant mechanism of action for many therapeutic agents. In the context of cinnoline derivatives, this property is primarily associated with compounds possessing a hydroxyl group positioned in proximity to a ring nitrogen atom, allowing for the formation of stable coordination complexes. While direct and extensive research on the metal chelation of this compound is limited, the chelating behavior of its core structure, particularly the 8-hydroxycinnoline moiety, has been scientifically established and provides a strong basis for understanding its potential mechanism.

The principle of chelation in this family of compounds is well-illustrated by the extensively studied molecule 8-hydroxyquinoline (B1678124) (oxine), which is structurally analogous to 8-hydroxycinnoline. nih.govscirp.orgnih.gov 8-Hydroxyquinoline is a potent bidentate chelating agent, meaning it binds to a central metal ion at two points. scirp.org This interaction involves the deprotonated phenolic oxygen of the hydroxyl group and the nitrogen atom of the heterocyclic ring, which together form a stable five-membered ring with the metal ion. scirp.orgpnrjournal.com This structural arrangement is considered a "privileged structure" in medicinal chemistry due to its effective metal-binding capability. scirp.org

The same mechanism applies to 8-hydroxycinnoline. The hydroxyl group at position 8 and the nitrogen atom at position 1 are perfectly situated to act as bidentate ligands for various metal ions. The formation of these stable metal complexes is a key aspect of the biological activity of these molecules. rsc.org The chelation process can alter the physicochemical properties of the parent molecule, such as its lipophilicity, which can in turn influence its ability to cross biological membranes and interact with cellular targets. scirp.org

Seminal work in the field provided quantitative data on the stability of complexes formed between 8-hydroxycinnoline and several divalent metal ions. rsc.org The stability constant (log K) is a measure of the strength of the interaction between the ligand and the metal ion; a higher value indicates a more stable complex. wikipedia.orgscispace.com Spectrophotometric and conductometric titrations of related compounds like 8-hydroxyquinoline have confirmed a common 1:2 metal-to-ligand (ML₂) stoichiometry for these complexes, particularly with divalent metal ions. scirp.org

The stability of these metal complexes is influenced by the nature of both the metal ion and the substituents on the cinnoline ring. Research has shown a specific order of stability for complexes with divalent metals. rsc.org The introduction of substituents onto the cinnoline ring can modulate the chelating strength by altering the electron density on the donor oxygen and nitrogen atoms. rsc.org For instance, the presence of an electron-donating group like the 8-methoxy group in this compound would be expected to increase the basicity of the chelating site, potentially enhancing the stability of the resulting metal complexes compared to the unsubstituted 8-hydroxycinnoline.

Table 1: Stability Constants of Metal Complexes with Cinnoline Derivatives in 50% Dioxan/Water

This interactive table presents the stepwise stability constants (log K₁ and log K₂) for complexes of 8-hydroxycinnoline and its 4-methyl derivative with various divalent metal ions, as determined by Irving and Rossotti (1955). rsc.org

CompoundMetal Ionlog K₁log K₂
8-HydroxycinnolineH⁺8.011.83
UO₂²⁺7.356.25
Cu²⁺7.155.95
Ni²⁺5.604.40
Zn²⁺5.154.40
Mg²⁺3.50-
4-Methyl-8-hydroxycinnolineH⁺8.521.89
UO₂²⁺7.706.70
Cu²⁺7.506.25
Ni²⁺5.854.55
Zn²⁺5.454.60
Mg²⁺3.65-

Data sourced from Irving, H., & Rossotti, H. S. (1955). The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society, 2910-2918. rsc.org

The chelation of biologically important metal ions can disrupt metal homeostasis within pathological cells or microorganisms, leading to therapeutic effects such as antimicrobial or anticancer activity. nih.govscirp.org For example, the antimicrobial action of 8-hydroxyquinoline derivatives is attributed to their ability to chelate metal ions essential for the functioning of microbial enzymes. scirp.org Similarly, the formation of metal complexes can facilitate the transport of the organic molecule into cells, where it can exert other biological effects. dovepress.com Therefore, metal chelation is a critical mechanism underpinning the pharmacological potential of this compound and related derivatives.

Future Directions and Emerging Research Avenues in 4 Hydroxy 8 Methoxycinnoline Chemistry and Biology

Design and Synthesis of Advanced Cinnoline-Based Chemical Libraries.acs.org

The creation of diverse chemical libraries is fundamental to discovering new drug leads. For cinnoline (B1195905) derivatives, this involves generating a wide array of structurally varied compounds to screen against numerous biological targets. vipergen.com

Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules in a systematic way. vipergen.com This approach is highly applicable to the cinnoline scaffold, allowing for the rapid generation of extensive libraries. By systematically altering substituents at various positions on the 4-hydroxy-8-methoxycinnoline core, researchers can explore a vast chemical space. This method facilitates the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds. nih.gov

Key to this approach is the use of versatile synthetic routes that accommodate a wide range of building blocks. For instance, multi-component reactions, where three or more reactants combine in a single step, are particularly efficient for building molecular complexity and diversity. researchgate.net The development of solid-phase synthesis techniques for cinnoline derivatives, such as the aza Diels-Alder reaction on a solid support, further enhances the ability to create large and pure compound libraries. pnrjournal.com

Table 1: Strategies for Generating Cinnoline-Based Chemical Libraries

StrategyDescriptionAdvantages
Combinatorial Chemistry Systematic synthesis of a large number of compounds by combining a defined set of chemical building blocks. vipergen.comHigh structural diversity, efficient exploration of chemical space. vipergen.com
Multi-Component Reactions Reactions where three or more reactants combine in a single step to form a product that contains significant portions of all reactants. researchgate.netIncreased molecular complexity and diversity in a single step. researchgate.net
Solid-Phase Synthesis A method in which molecules are covalently bound to a solid support material and synthesized in a stepwise manner.Simplified purification and automation possibilities.
Diversity-Oriented Synthesis A strategy that aims to create structurally diverse and complex small molecules, often inspired by natural products.Access to novel and diverse chemical scaffolds.

Exploration of Novel Biological Targets for Cinnoline Scaffolds

Cinnoline derivatives have already been shown to interact with a variety of biological targets, including enzymes and receptors involved in numerous diseases. nih.gov These include GABAA receptors, colony-stimulating factor 1 receptor (CSF-1R), and phosphodiesterases. nih.govzenodo.org The unique structure of the cinnoline ring system makes it a promising scaffold for developing inhibitors for a range of therapeutic targets. ontosight.ai

Future research will likely focus on identifying new biological targets for this compound and its analogs. This exploration could be guided by computational methods such as molecular docking and virtual screening to predict potential interactions with proteins implicated in various diseases. nih.gov High-throughput screening of cinnoline-based libraries against panels of disease-relevant targets will also be crucial in uncovering novel activities. nih.gov

Emerging areas of interest for cinnoline scaffolds include their potential as anticancer agents by targeting protein kinases and topoisomerases, which are critical for cancer cell proliferation and survival. researchgate.netresearchgate.net Additionally, their anti-inflammatory and antimicrobial properties suggest that they may be effective against a range of infectious and inflammatory conditions. ontosight.ai

Table 2: Known and Potential Biological Targets for Cinnoline Derivatives

Target ClassSpecific ExamplesTherapeutic Area
Receptors GABAA, CSF-1R, H3R nih.govNeurology, Oncology, Inflammation
Enzymes Cyclooxygenase-2, Topoisomerases, Phosphodiesterases, Human Neutrophil Elastase, Bruton's Tyrosine Kinase nih.govInflammation, Cancer, various others
Kinases Receptor Tyrosine Kinases researchgate.netCancer
DNA Gyrase Bacterial DNA GyraseAntibacterial

Development of Green Chemistry Methodologies for Sustainable Cinnoline Synthesis.vulcanchem.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of cinnoline derivatives can benefit significantly from the adoption of these principles. scitepress.orgscitepress.org

One promising green approach is the use of microwave-assisted synthesis. nih.gov Microwave heating can accelerate reaction rates, increase yields, and reduce the need for harsh solvents. researchgate.net For example, the synthesis of some cinnoline derivatives has been achieved efficiently using microwave irradiation in a one-pot reaction. nih.govrsc.org

Another green strategy is the use of electrochemical synthesis. acs.org This method uses electricity to drive chemical reactions, often under mild conditions and without the need for toxic reagents. An electrosynthesis of cinnoline derivatives from ortho-alkynyl acetophenones and sulfonyl hydrazides has been developed, showcasing good to excellent yields and broad functional group tolerance. acs.org The use of more environmentally benign solvents and catalysts is also a key aspect of greening cinnoline synthesis. researchgate.net

Table 3: Green Chemistry Approaches for Cinnoline Synthesis

Green Chemistry MethodDescriptionAdvantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions. nih.govFaster reaction times, higher yields, reduced solvent use. researchgate.net
Electrochemical Synthesis Employs electricity to drive chemical reactions. acs.orgMild reaction conditions, avoids toxic reagents. acs.org
Solvent-Free Reactions Reactions conducted without a solvent, often using grinding techniques. scitepress.orgReduced waste, simplified purification. scitepress.org
Use of Greener Solvents Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids.Reduced environmental impact and toxicity.
Biocatalysis The use of enzymes or whole microorganisms to catalyze chemical reactions.High selectivity, mild reaction conditions, biodegradable catalysts.

Application of Integrated Experimental and Computational Approaches in Drug Discovery

The integration of computational and experimental methods is a powerful strategy to accelerate the drug discovery process for cinnoline-based compounds. researchgate.net Computer-aided drug design (CADD) can be used to design and screen virtual libraries of cinnoline derivatives, prioritizing those with the highest predicted affinity and selectivity for a particular biological target. nih.gov

Structure-based drug design, which relies on the three-dimensional structure of the target protein, can be used to design molecules that fit precisely into the binding site. nih.gov Ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies, can be employed when the target structure is unknown to identify key molecular features required for biological activity. nih.gov

The predictions from these computational models can then be validated through experimental testing. The experimental data, in turn, can be used to refine and improve the computational models in an iterative cycle. nih.gov This integrated approach has been successfully used in fragment-based drug design, where small molecular fragments that bind to the target are identified and then optimized into more potent lead compounds. researchgate.net This strategy can significantly reduce the time and cost associated with identifying promising drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Hydroxy-8-methoxycinnoline with high purity?

  • Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of substituted aniline derivatives or functional group modifications. For example, oxidation of precursor amines or substitution reactions using halogenated intermediates can yield the cinnoline core structure. Purification methods like recrystallization or column chromatography (using silica gel or reverse-phase matrices) are critical to achieve >95% purity. Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize byproducts .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation or photodegradation. Room-temperature storage in desiccators is recommended for short-term use. For long-term stability, consider refrigeration (2–8°C) . Use nitrile gloves and lab coats to avoid dermal exposure, and employ fume hoods for weighing or handling powdered forms due to potential respiratory hazards .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer: Use 1H/13C NMR to confirm substitution patterns and hydroxyl/methoxy group positions. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. FTIR identifies functional groups (e.g., O-H stretches at ~3200 cm⁻¹). For crystallinity assessment, X-ray diffraction (XRD) or melting point analysis provides structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity of this compound and computational predictions?

  • Methodological Answer: Discrepancies may arise from solvent effects, protein flexibility in docking studies, or unaccounted metabolic pathways. Validate in silico models using molecular dynamics simulations to assess ligand-protein interactions under physiological conditions. Pair computational predictions with dose-response assays (e.g., IC50 measurements) and metabolite profiling to identify active species .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer: Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Address variability by reporting confidence intervals and using replicates (n ≥ 3) . For high-throughput data, employ principal component analysis (PCA) to reduce dimensionality .

Q. How can in vitro findings for this compound be validated in complex biological systems while addressing ethical considerations?

  • Methodological Answer: Transition from cell-line models to 3D organoids or ex vivo tissue cultures to mimic physiological complexity. For in vivo studies, adhere to ethical guidelines by minimizing animal cohorts and using humane endpoints. Justify sample sizes using power analysis and obtain approval from institutional ethics committees. Cross-validate results with orthogonal assays (e.g., transcriptomics) to ensure robustness .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate data for this compound?

  • Methodological Answer: Conduct Grubbs’ test to identify outliers. Normalize data using internal controls (e.g., housekeeping genes in qPCR) or Z-score standardization . Report variability as standard error of the mean (SEM) and include raw data in supplementary materials. Use mixed-effects models if batch effects are suspected .

Q. What frameworks can guide the design of studies exploring novel derivatives of this compound?

  • Methodological Answer: Apply the PICO framework (Population: target enzyme; Intervention: derivative; Comparison: parent compound; Outcome: potency) to structure hypotheses. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Prioritize derivatives with improved LogP values or reduced cytotoxicity in preliminary screens .

Ethical and Compliance Considerations

Q. What documentation is required for publishing studies involving this compound?

  • Methodological Answer: Include batch-specific Certificates of Analysis (CoA) for synthesized compounds, IRB/IACUC approval numbers for biological studies, and Safety Data Sheets (SDS) detailing hazard classifications. Disclose conflicts of interest and funding sources per journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.